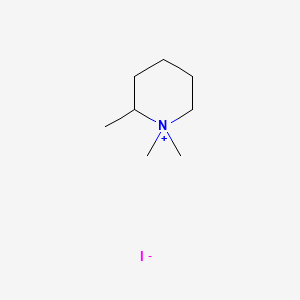

1,1,2-Trimethylpiperidin-1-ium iodide

Description

1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with a piperidinium core substituted with three methyl groups (two on the nitrogen atom at position 1 and one on the adjacent carbon at position 2). Its molecular formula is C₈H₁₆N⁺·I⁻, with a molecular weight of 253.12 g/mol.

Properties

CAS No. |

5072-44-6 |

|---|---|

Molecular Formula |

C8H18IN |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

1,1,2-trimethylpiperidin-1-ium;iodide |

InChI |

InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LQKNXJMBJUPRSK-UHFFFAOYSA-M |

Canonical SMILES |

CC1CCCC[N+]1(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:

1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide

Industrial Production Methods

Industrial production of 1,1,2-Trimethylpiperidin-1-ium iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.

Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Corresponding halide salts or hydroxides.

Oxidation: N-oxides.

Reduction: Secondary or tertiary amines.

Scientific Research Applications

1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in the study of ion channels and neurotransmitter systems.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and physical properties of 1,1,2-trimethylpiperidin-1-ium iodide and related compounds:

Key Observations:

- Ring Saturation: The piperidinium core in the target compound is saturated , whereas pyridinium analogs (e.g., 1,2,6-trimethylpyridinium iodide) have aromatic rings , influencing electronic properties and reactivity .

- In contrast, the phenyl and isopropyl groups in Piperidinium,1-methyl-1-(1-methylethyl)-4-phenyl-, iodide enhance hydrophobicity .

- Crystal Structure: The 1,1,3-trimethyl-2-oxo-imidazolidinium iodide adopts a monoclinic lattice (space group C12/m1) with a 5-membered ring in an envelope conformation. The absence of a 2-oxo group in the target compound may lead to distinct packing arrangements .

Analytical Detection and Challenges

- GC-MS and SPME: Analogs like methyl iodide are detected via GC-FID (detection limit ~10 ppb with SPME) and GC-MS for structural identification. The absence of aromaticity in 1,1,2-trimethylpiperidin-1-ium iodide may reduce sensitivity in UV-based detectors compared to pyridinium salts .

- Crystallography: Single-crystal X-ray diffraction (as used for 1,1,3-trimethyl-2-oxo-imidazolidinium iodide) is critical for resolving conformational differences in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.